molecular formula C21H23ClN2O4S B2620055 N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide CAS No. 906784-38-1

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide

Cat. No.: B2620055
CAS No.: 906784-38-1
M. Wt: 434.94
InChI Key: LUQJXTOYBYVZDF-UHFFFAOYSA-N
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Description

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring substituted with a chlorine atom and a methyl group, as well as a benzamide moiety with three ethoxy groups. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-chloro-3-methylbenzoic acid, under acidic conditions. The resulting 6-chloro-4-methyl-1,3-benzothiazole is then reacted with 3,4,5-triethoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzothiazoles.

Scientific Research Applications

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide is not well-documented. its structure suggests potential interactions with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide can be compared with other benzothiazole derivatives, such as:

    6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine: Similar structure but different functional groups, leading to distinct chemical and biological properties.

    2-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylbenzamide: Another benzothiazole derivative with variations in the benzamide moiety.

The unique combination of substituents in this compound imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O4S/c1-5-26-15-9-13(10-16(27-6-2)19(15)28-7-3)20(25)24-21-23-18-12(4)8-14(22)11-17(18)29-21/h8-11H,5-7H2,1-4H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQJXTOYBYVZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(S2)C=C(C=C3C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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